molecular formula C14H11NOS B3050321 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- CAS No. 2514-36-5

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-

Cat. No.: B3050321
CAS No.: 2514-36-5
M. Wt: 241.31 g/mol
InChI Key: GTTHESNNWLOVLD-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- is an organic compound belonging to the class of benzisothiazolones. It is characterized by a benzisothiazolone core structure with a phenylmethyl substituent at the 2-position. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- can be synthesized through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This method yields the target product in 30-89% yield and proceeds via a consecutive process with sulfur-carbon bond and sulfur-nitrogen bond formation .

Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride. This route provides high yields of 2-aryl-1,2-benzisothiazol-3(2H)-ones .

Industrial Production Methods

Industrial production methods for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted benzisothiazolones depending on the nucleophile used.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- can be compared with other benzisothiazolone derivatives:

    1,2-Benzisothiazol-3(2H)-one: Lacks the phenylmethyl substituent, resulting in different chemical and biological properties.

    2-Substituted 1,2-Benzisothiazol-3(2H)-ones: Various substituents at the 2-position can significantly alter the compound’s reactivity and biological activity.

The uniqueness of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- lies in its specific substituent, which imparts distinct chemical and biological properties compared to other benzisothiazolone derivatives.

Properties

IUPAC Name

2-benzyl-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-14-12-8-4-5-9-13(12)17-15(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTHESNNWLOVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431485
Record name 2-benzyl-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2514-36-5
Record name 2-benzyl-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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